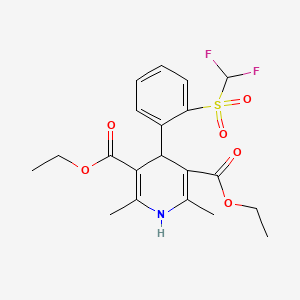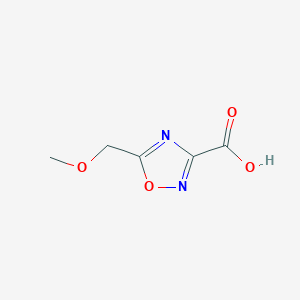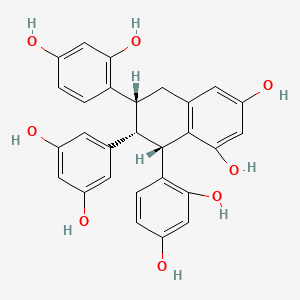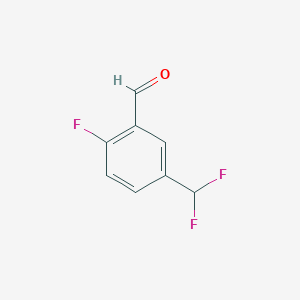
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by oxidation and carboxylation reactions. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position.
Oxidation: The brominated intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the ketone group.
Carboxylation: Finally, the ketone intermediate undergoes carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, H2SO4)
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or other oxidized derivatives
Reduction: Formation of alcohols or other reduced derivatives
Substitution: Formation of substituted naphthalene derivatives
Esterification: Formation of esters
Applications De Recherche Scientifique
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the bromine, ketone, and carboxylic acid groups, making it less reactive.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Contains the bromine atom but lacks the ketone and carboxylic acid groups.
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the bromine atom but contains the ketone and carboxylic acid groups.
Uniqueness
5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, ketone, and carboxylic acid) on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H9BrO3 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
5-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-3,7H,4-5H2,(H,14,15) |
Clé InChI |
LZWCFHHDSXFDAI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1C=CC=C2Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)

![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)






